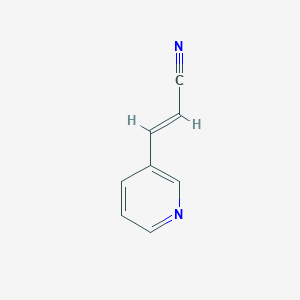

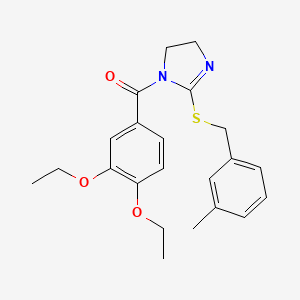

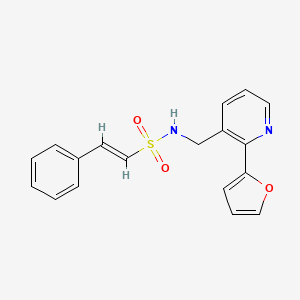

![molecular formula C15H11N5O2S2 B2919746 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 891124-47-3](/img/structure/B2919746.png)

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- Route A : Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to annulation of the triazole ring on thiadiazole .

Molecular Structure Analysis

The dihydrothiadiazine moiety is fused with a triazole ring, further connected to a pyrazole ring through a carbon–nitrogen single bond . The specific molecular structure of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide can be visualized using computational tools or obtained from experimental data.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

The design, synthesis, and structure-activity relationships of novel compounds, including triazolopyrimidinesulfonamide derivatives, have been explored for their herbicidal activities. Research has shown that certain sulfonamide derivatives exhibit promising herbicidal properties against a range of species, suggesting their potential as leads for further development in agricultural applications (Ren et al., 2000).

Insecticidal Agents

New bioactive sulfonamide thiazole derivatives have been synthesized and evaluated as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. Some derivatives demonstrated potent toxic effects, highlighting their potential utility in controlling harmful agricultural pests (Soliman et al., 2020).

Antimicrobial and Antitumor Activities

Research into sulfonamide derivatives has also extended to the synthesis of compounds with significant antimicrobial and antitumor activities. These studies encompass the development of novel heterocyclic compounds incorporating sulfonamide moieties, with several compounds showing high antibacterial activities and potential as anticancer agents (Azab et al., 2013).

Antiviral Applications

The preparation of novel triazolopyridazine derivatives and their evaluation against hepatitis-A virus (HAV) has been explored, with some compounds revealing promising antiviral activity. This suggests the potential of such derivatives in developing treatments for viral infections (Shamroukh & Ali, 2008).

Carbonic Anhydrase Inhibitors

A series of sulfonamides incorporating various moieties has been investigated as inhibitors of carbonic anhydrases, enzymes of significant physiological importance. These studies aim at developing new therapeutic agents targeting carbonic anhydrases for the treatment of various diseases, including cancer (Alafeefy et al., 2015).

Wirkmechanismus

Target of Action

The primary targets of this compound are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.

Mode of Action

It is believed to interact with the cell division proteins, potentially inhibiting their function .

Biochemical Pathways

Given its targets, it is likely to impact thebacterial cell division process .

Result of Action

The result of the compound’s action would likely be the inhibition of bacterial cell division , given its targets . This could potentially make it useful in the treatment of bacterial infections.

Eigenschaften

IUPAC Name |

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O2S2/c21-24(22,15-5-2-8-23-15)19-12-4-1-3-11(9-12)13-6-7-14-17-16-10-20(14)18-13/h1-10,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMPWMZNDHWAGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

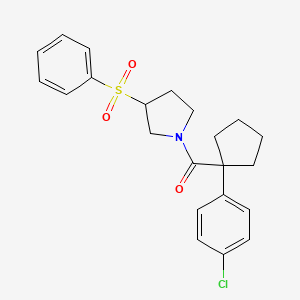

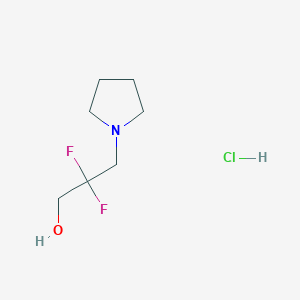

![5-bromo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2919665.png)

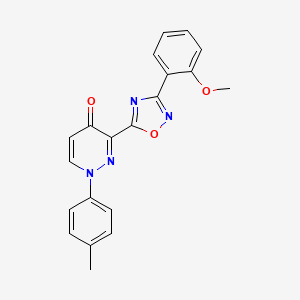

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2919669.png)

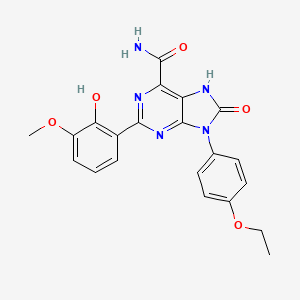

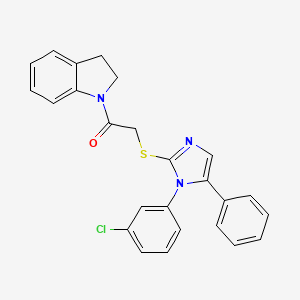

![6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-ethylnicotinamide](/img/structure/B2919671.png)

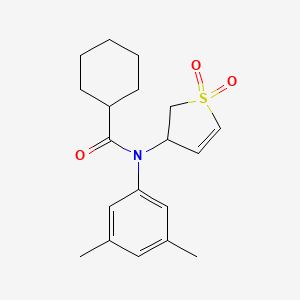

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline](/img/structure/B2919677.png)

![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)